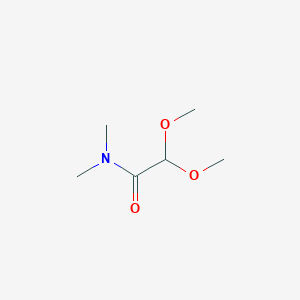

2,2-dimethoxy-N,N-dimethylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRILQRMHDAYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576632 | |

| Record name | 2,2-Dimethoxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25408-61-1 | |

| Record name | 2,2-Dimethoxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-dimethoxy-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,2-dimethoxy-N,N-dimethylacetamide, a valuable reagent and building block in organic synthesis. The document emphasizes practical, field-proven insights into the most viable synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary route detailed is the acid-catalyzed acetalization of N,N-dimethyl-2-oxoacetamide, with a discussion of an alternative nucleophilic substitution route. This guide is intended to be a self-validating resource, grounded in authoritative references, to enable the successful laboratory-scale synthesis of this versatile compound.

Introduction

This compound is an organic compound featuring both an acetal and an amide functional group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure allows for selective transformations at either the acetal or amide moiety, providing synthetic chemists with a versatile tool for molecular construction. This guide will explore the most logical and scientifically sound methods for its preparation.

Primary Synthetic Route: Acetalization of N,N-dimethyl-2-oxoacetamide

The most direct and reliable approach to this compound is the acetalization of the corresponding α-ketoamide, N,N-dimethyl-2-oxoacetamide. This pathway is advantageous due to the ready availability of the starting materials and the well-established nature of acetal formation reactions.

Synthesis of the Precursor: N,N-dimethyl-2-oxoacetamide

The synthesis of the key intermediate, N,N-dimethyl-2-oxoacetamide, can be efficiently achieved through the reaction of a glyoxylic acid derivative with dimethylamine. A common and effective method involves the use of an activated form of glyoxylic acid, such as an acid chloride or ester, to facilitate the amidation reaction.

A general approach involves the coupling of a primary or secondary amine with an oxalyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction conditions can be optimized to improve yield and purity. For instance, the synthesis of N-aryl-2-oxoacetamides can be accomplished by reacting an appropriately substituted aniline with ethyl 2-chloro-2-oxoacetate.[1]

Experimental Protocol: Synthesis of N,N-dimethyl-2-oxoacetamide

-

Materials:

-

Ethyl glyoxylate (or a similar glyoxylic acid ester)

-

Dimethylamine (2 M solution in THF or as a gas)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of ethyl glyoxylate in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (approximately 1.5 to 2.0 equivalents) to the cooled solution of ethyl glyoxylate. If using dimethylamine gas, it can be bubbled through the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess dimethylamine.

-

The crude N,N-dimethyl-2-oxoacetamide can be purified by vacuum distillation or column chromatography on silica gel.

-

Acetalization of N,N-dimethyl-2-oxoacetamide

With the α-ketoamide in hand, the next step is the formation of the dimethyl acetal. This is typically achieved by reacting the ketone with an excess of methanol in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product. Trimethyl orthoformate is an excellent reagent for this transformation as it serves as both a source of methoxy groups and a water scavenger.

The mechanism of acid-catalyzed acetalization involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and after deprotonation, the final dimethyl acetal is formed.

Experimental Protocol: Acetalization of N,N-dimethyl-2-oxoacetamide

-

Materials:

-

N,N-dimethyl-2-oxoacetamide

-

Trimethyl orthoformate

-

Anhydrous methanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or a Lewis acid like BF₃·OEt₂)

-

Anhydrous base for quenching (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous solvent for workup (e.g., diethyl ether or ethyl acetate)

-

Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

-

-

Procedure:

-

To a solution of N,N-dimethyl-2-oxoacetamide in anhydrous methanol, add trimethyl orthoformate (1.5 to 2.0 equivalents).

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 to 0.1 equivalents of PTSA).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding a slight excess of an anhydrous base (e.g., triethylamine).

-

Remove the solvent and other volatile components under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Starting Material | N,N-dimethyl-2-oxoacetamide | [1] |

| Reagents | Trimethyl orthoformate, Methanol | [2] |

| Catalyst | p-Toluenesulfonic acid | [2] |

| Temperature | Room Temperature to 60 °C | [2] |

| Typical Yield | >80% (expected) | Analogous Reactions |

Alternative Synthetic Route: Nucleophilic Substitution

An alternative, though less documented, pathway to this compound involves the nucleophilic substitution of a dihalogenated precursor with sodium methoxide. This route would likely start from N,N-dimethyl-2,2-dichloroacetamide.

Synthesis of N,N-dimethyl-2,2-dichloroacetamide

The synthesis of N,N-dimethyl-2,2-dichloroacetamide can be achieved by the reaction of dimethylamine with dichloroacetyl chloride. This reaction is a standard amidation and should proceed readily.

Experimental Protocol: Synthesis of N,N-dimethyl-2,2-dichloroacetamide

-

Materials:

-

Dichloroacetyl chloride

-

Dimethylamine (2 M solution in THF or as a gas)

-

Anhydrous aprotic solvent (e.g., DCM or THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve dimethylamine and the non-nucleophilic base in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add a solution of dichloroacetyl chloride in the same solvent to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

After the reaction is complete (monitored by TLC), filter the mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with dilute aqueous acid, then with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or recrystallization.

-

Reaction with Sodium Methoxide

The subsequent reaction of N,N-dimethyl-2,2-dichloroacetamide with sodium methoxide in methanol would proceed via a double nucleophilic substitution to yield the desired product. The reaction conditions would need to be carefully controlled to avoid potential elimination side reactions.

Hypothetical Experimental Protocol: Reaction of N,N-dimethyl-2,2-dichloroacetamide with Sodium Methoxide

-

Materials:

-

N,N-dimethyl-2,2-dichloroacetamide

-

Sodium methoxide

-

Anhydrous methanol

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol (at least 2 equivalents).

-

To this solution, add N,N-dimethyl-2,2-dichloroacetamide dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify by vacuum distillation.

-

| Parameter | Value | Reference |

| Starting Material | N,N-dimethyl-2,2-dichloroacetamide | Hypothetical |

| Reagent | Sodium methoxide in Methanol | Analogous Reactions |

| Stoichiometry | > 2 equivalents of Sodium Methoxide | Stoichiometric Requirement |

| Temperature | 0 °C to Room Temperature | To control exothermicity |

| Expected Challenges | Potential for side reactions (elimination) | General Reactivity |

Safety Considerations

-

Dimethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

-

Oxalyl chloride and Dichloroacetyl chloride: Highly corrosive and react violently with water. Handle with extreme care in a fume hood.

-

Sodium methoxide: Corrosive and reacts with water. Handle in a dry environment.

-

Acid catalysts: Corrosive. Use appropriate personal protective equipment.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of N,N-dimethyl-2-oxoacetamide followed by its acid-catalyzed acetalization. This route offers high yields and utilizes well-understood reaction mechanisms. While a nucleophilic substitution pathway is theoretically possible, it is less documented and may present challenges with side reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable compound for their research and development needs.

References

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

- Method for the production of acetamide acetals.

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Preparation of glyoxylic acid. PrepChem.com. [Link]

- Process for the preparation of glyoxylic acid and glyoxylic acid derivatives.

-

Synthesis of N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide. Semantic Scholar. [Link]

- Method for producing glyoxylic acid esters or the hydrates thereof.

- Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal.

-

Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. PrepChem.com. [Link]

- N, the preparation method of N-dimethyl chloroacetamide.

- Method for synthesizing N,N dimethyl acetamide in high purity.

-

Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide

Introduction: Navigating the Chemical Landscape of a Niche Acetal Amide

In the vast repository of chemical compounds utilized in research and development, 2,2-dimethoxy-N,N-dimethylacetamide (CAS No. 25408-61-1) emerges as a molecule of interest due to its unique structural features, combining both an acetal and a tertiary amide functional group. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties. It is crucial to distinguish this compound from its well-known structural isomer, N,N-dimethylacetamide (DMAc), as their chemical behaviors and toxicological profiles are expected to differ significantly. The information presented herein is curated to provide a foundational understanding and to highlight the current knowledge gaps surrounding this specific chemical entity.

Core Chemical and Physical Properties

This compound is a colorless liquid with a faint odor.[1] Its molecular structure, featuring two methoxy groups on the alpha-carbon to the carbonyl, suggests it is a polar aprotic solvent.[1] This structural characteristic is anticipated to make it miscible with water and a variety of organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₃ | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 25408-61-1 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 181.478 °C at 760 mmHg | [3] |

| Density | 1.015 g/cm³ | [3] |

| Flash Point | 63.556 °C | [3] |

Structural Distinction from N,N-dimethylacetamide (DMAc)

A primary point of confusion in the available literature is the conflation of this compound with N,N-dimethylacetamide (DMAc). The following diagram illustrates the distinct structural differences between these two isomers. This distinction is critical as the presence of the acetal group in the target compound introduces significantly different reactivity and metabolic pathways compared to the simple acetyl group in DMAc.

Caption: Structural formulas of this compound and N,N-dimethylacetamide.

Synthesis and Reactivity Profile

Synthesis

Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. However, based on general organic chemistry principles, a plausible synthetic route could involve the reaction of a suitable precursor with methanol under acidic conditions to form the acetal. One potential, though unverified, method involves the methylation of N,N-dimethylacetamide.[1] Another hypothetical approach could be the direct reaction of dimethylamine with an appropriate dimethoxyacetyl precursor.[1]

The following workflow outlines a hypothetical, generalized synthesis. It is crucial to note that this represents a theoretical pathway and has not been validated by published experimental data.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the acetal and the tertiary amide.

-

Acetal Group: Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. This hydrolysis would likely yield methanol and 2-hydroxy-N,N-dimethyl-2-oxoacetamide. The presence of the adjacent electron-withdrawing carbonyl group may influence the rate and conditions of this hydrolysis compared to simple acetals.[1]

-

Amide Group: The tertiary amide group is generally stable and resistant to hydrolysis, particularly under basic conditions. Acid-catalyzed hydrolysis is possible but typically requires harsh conditions.

Spectroscopic and Analytical Characterization

Publicly available, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Predicted Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the N-methyl protons and the methoxy protons. A singlet for the alpha-proton is also anticipated. The chemical shifts of these signals would be informative for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the acetal carbon, the methoxy carbons, and the N-methyl carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in the amide is expected in the region of 1650-1680 cm⁻¹. C-O stretching bands for the methoxy groups would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 147.17 g/mol . Fragmentation patterns would likely involve the loss of methoxy groups or cleavage of the amide bond.

Safety and Handling

Detailed toxicological data for this compound is largely unavailable.[3] Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[3]

Potential Applications and Future Research Directions

While specific, documented applications are scarce, the unique structure of this compound suggests several areas for potential investigation:[1]

-

Organic Synthesis: It could serve as a specialized solvent or as a building block for more complex molecules.[1]

-

Polymer Chemistry: Its solvent properties may be useful in the dissolution or synthesis of certain polymers.[1]

-

Drug Development: The acetal amide moiety could be explored as a pharmacophore or as a component in prodrug design.[1]

Conclusion: A Call for Further Investigation

This compound is a chemical compound with a unique combination of functional groups that warrants further scientific inquiry. This guide has synthesized the currently available information, highlighting its known physical properties and predicted chemical behavior. The significant lack of detailed experimental data on its synthesis, reactivity, and toxicology underscores the need for foundational research to fully characterize this molecule and unlock its potential applications. Researchers are strongly advised to independently verify the properties of this compound and to exercise caution in its handling and use.

References

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (n.d.). 25408-61-1 | 2,2-Dimetoxi-N,n-dimetil-acetamida. Retrieved from [Link]

-

Chemsrc. (n.d.). Dimethylacetamide Dimethylacetal | CAS#:18871-66-4. Retrieved from [Link]

-

Cenmed. (n.d.). 2,2-Dimethoxy-N,N-dimethylacetamide (C007B-518969). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.25408-61-1,N,N-DIMETHYL-2,2-DIMETHOXY ACETAMIDE Suppliers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterizing Multidevice Capillary Vibrating Sharp-Edge Spray Ionization for In-Droplet Hydrogen/Deuterium Exchange to Enhance Compound Identification. Retrieved from [Link]

- Google Patents. (n.d.). WO2006061153A1 - Method for producing n,n-dimethylacetamide (dmac).

- Google Patents. (n.d.). US8193390B2 - Method for the production of N,N-dimethylacetamide (DMAC).

- Google Patents. (n.d.). US20110082316A1 - Method for the production of n,n-dimethylacetamide (dmac).

- Google Patents. (n.d.). DE102004058888A1 - Process for the preparation of N, N-dimethylacetamide (DMAC).

-

National Center for Biotechnology Information. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Hydroxyethyl acrylate CAS#: 818-61-1. Retrieved from [Link]

-

BrJAC. (n.d.). Real-Time Search Enables a New Gold Standard for TMT Quantitation Accuracy on the Orbitrap Eclipse Tribrid Mass Spectrometer. Retrieved from [Link]

-

European Patent Office. (2009, April 1). PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Leveraging infrared spectroscopy for automated structure elucidation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyethyl acrylate. Retrieved from [Link]

-

Spectroscopy Online. (2022, December 1). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Retrieved from [Link]

-

MassIVE. (n.d.). MassIVE Reanalysis Container Summary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES. Retrieved from [Link]

-

ResearchGate. (2001, March). Synthesis and properties of poly‐1‐olefins. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide (CAS 1115-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,2-dimethoxy-N,N-dimethylacetamide, also known as N,N-dimethylacetamide dimethyl acetal (DMA-DMA). It is a versatile and highly reactive reagent employed in organic synthesis for the construction of complex molecular architectures. While structurally related to the common solvent N,N-dimethylacetamide (DMAc), the dimethyl acetal functionality transforms it from a stable solvent into a potent electrophilic building block. This document delves into its synthesis, core reactivity, mechanistic principles, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds relevant to pharmaceutical development. Detailed, field-proven protocols for its preparation and a representative synthetic application are provided, alongside essential safety, handling, and analytical characterization data.

Chemical Identity and Physicochemical Properties

This compound is most accurately described as an amide acetal. This functional group is the source of its synthetic utility, rendering the carbonyl carbon of the parent amide highly electrophilic upon activation.

It is crucial to distinguish between two commonly cited CAS numbers:

-

1115-03-3: This typically refers to the pure compound.

-

18871-66-4: This number is frequently used by commercial suppliers for technical grade material, which is often stabilized with 5-10% methanol to prevent decomposition.[1][2]

For synthetic applications, the stabilized form is generally acceptable, though the presence of methanol should be considered in reaction design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1115-03-3 / 18871-66-4 | [3] |

| Molecular Formula | C₆H₁₅NO₂ | [3] |

| Molecular Weight | 133.19 g/mol | [3] |

| IUPAC Name | 1,1-dimethoxy-N,N-dimethylethanamine | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 118-120 °C | [4] |

| Purity (Technical) | >90.0% | [1] |

| Synonyms | N,N-Dimethylacetamide dimethyl acetal (DMA-DMA), N-(1,1-Dimethoxyethyl)dimethylamine | [1][3] |

Synthesis: A Convenient and Scalable Protocol

The most authoritative and widely cited preparation of N,N-dimethylacetamide dimethyl acetal was developed by Salomon and Raychaudhuri.[5][6][7] The method is based on the methylation of N,N-dimethylacetamide (DMAc) with dimethyl sulfate to form a reactive intermediate, which is then treated with sodium methoxide.

Causality of Experimental Design:

-

Step 1 (Methylation): DMAc is a poor nucleophile. A powerful methylating agent like dimethyl sulfate is required to form the intermediate Vilsmeier-type salt. This salt is highly reactive and moisture-sensitive.

-

Step 2 (Acetylation): Sodium methoxide serves as both a nucleophile (adding the methoxy groups) and a base. The reaction is typically performed in an inert solvent like ether to prevent side reactions with the highly reactive intermediate. The use of freshly distilled ether from a drying agent (like LiAlH₄) is critical to exclude moisture, which would hydrolyze the intermediate and the final product.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from The Journal of Organic Chemistry, 1984, 49, 3659–3660.[5]

Materials:

-

N,N-Dimethylacetamide (DMAc), anhydrous: 174.2 g (2.0 mol)

-

Dimethyl sulfate: 252.2 g (2.0 mol)

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or THF

Procedure:

-

Intermediate Formation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, combine N,N-dimethylacetamide and an equal volume of anhydrous ether.

-

Cool the mixture in an ice bath. Slowly add dimethyl sulfate dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The intermediate salt will precipitate as a white solid.

-

Acetal Formation: Prepare a suspension of sodium methoxide (approx. 2.5 mol) in a separate large, flame-dried flask containing anhydrous ether, cooled in an ice-salt bath.

-

Carefully and portion-wise, add the solid intermediate salt from Step 3 to the sodium methoxide suspension under vigorous stirring. This step is exothermic and requires careful temperature control.

-

Once the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

-

Workup and Purification: Filter the reaction mixture to remove sodium salts. Wash the filter cake with anhydrous ether.

-

Combine the filtrates and carefully remove the ether by distillation at atmospheric pressure.

-

Fractionally distill the remaining residue under reduced pressure to yield pure N,N-dimethylacetamide dimethyl acetal. The product is a moisture-sensitive liquid.

Self-Validation: The success of the synthesis is confirmed by the analytical data of the final product (Section 5.0) and its subsequent reactivity in a test reaction, such as the one described in Section 4.0.

Core Reactivity and Mechanistic Insights

Amide acetals like DMA-DMA do not react directly. They serve as precursors to highly electrophilic intermediates. Under neutral (thermal) or acid-catalyzed conditions, the acetal eliminates a molecule of methanol to generate a reactive oxonium-iminium cation.

This cation is a potent electrophile that readily reacts with a wide range of nucleophiles, particularly "active methylene" compounds (compounds with a CH₂ group flanked by electron-withdrawing groups). The net result of the reaction is the addition of a CH₃-C(=O)- unit and a dimethylamino group, which can then participate in subsequent cyclization reactions.

Caption: General mechanism of DMA-DMA activation and reaction.

This reactivity makes DMA-DMA and its formyl-analogue (DMF-DMA) powerful reagents for the synthesis of heterocycles like pyridines and pyrimidines.[8][9][10]

Applications in Heterocyclic Synthesis for Drug Development

The construction of substituted heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyrimidines, in particular, are prevalent in a vast number of approved drugs. DMA-DMA is an effective reagent for building these rings.

While the related N,N-dimethylformamide dimethyl acetal (DMF-DMA) is famously used in a key step of the synthesis of the hypnotic drug Zaleplon , the underlying chemistry is directly analogous.[7][11] Both reagents react with an active methylene compound (in that case, 3-acetylacetanilide) to form an eneamide intermediate, which is then cyclized with an aminopyrazole to form the final pyrazolopyrimidine core.

Representative Protocol: Synthesis of a Substituted Pyrimidine

This protocol demonstrates the condensation of an active methylene compound with DMA-DMA, a key step in many heterocyclic syntheses. The reaction involves the formation of an enaminone, which is a versatile intermediate for further elaboration.[12]

Objective: To synthesize an N,N-dimethylamino-enaminone intermediate from a suitable ketone.

Materials:

-

Acetophenone (or other ketone with α-protons)

-

N,N-Dimethylacetamide dimethyl acetal (DMA-DMA)

-

Toluene (or other high-boiling, inert solvent)

Experimental Workflow:

Caption: Standard workflow for enaminone synthesis using DMA-DMA.

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq) and dry toluene (approx. 2 M concentration).

-

Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (1.2 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS) until the starting ketone is consumed. The reaction drives off methanol as a byproduct.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude enaminone can be purified by vacuum distillation or silica gel column chromatography to yield the desired product.

Trustworthiness: This protocol is self-validating. The purity of the resulting enaminone intermediate must be confirmed by NMR and/or mass spectrometry before proceeding to any subsequent cyclization steps. The yield and purity directly reflect the success of the reaction.

Analytical Characterization

Confirming the identity and purity of both the synthesized DMA-DMA reagent and its products is critical.

-

¹H NMR (Proton NMR): The structure of DMA-DMA is expected to show distinct signals. Based on analogous structures, the spectrum (in CDCl₃) would likely exhibit:

-

A singlet for the two methoxy groups (-OCH₃) around 3.2-3.4 ppm.

-

A singlet for the N,N-dimethyl group (-N(CH₃)₂) around 2.3-2.5 ppm.

-

A singlet for the acetyl methyl group (CH₃-C) around 1.9-2.1 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides confirmation of the key functional groups. Expected chemical shifts would include:

-

The quaternary acetal carbon (C(OCH₃)₂) around 100-110 ppm.

-

The methoxy carbons (-OCH₃) around 50-55 ppm.

-

The N-methyl carbons (-N(CH₃)₂) around 35-40 ppm.

-

The acetyl methyl carbon (CH₃-C) around 20-25 ppm.

-

-

Infrared (IR) Spectroscopy: A key feature would be the absence of a strong carbonyl (C=O) stretch (typically ~1650 cm⁻¹ for an amide) and the presence of strong C-O single bond stretches in the 1100-1200 cm⁻¹ region, characteristic of the acetal group.

-

Mass Spectrometry (MS): Provides molecular weight confirmation.

Safety, Handling, and Storage

Hazard Overview: N,N-dimethylacetamide dimethyl acetal is a flammable liquid.[1] Its precursor, DMAc, is a known reproductive toxin, and similar precautions should be taken with the acetal derivative.[10] It may cause respiratory irritation and damage organs through prolonged exposure.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Use solvent-resistant gloves (e.g., butyl rubber) and a lab coat. Ensure no skin is exposed.

-

Respiratory Protection: Handle only in a well-ventilated chemical fume hood.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use flame-dried glassware and syringe techniques for transfers.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable reagent, not a mere solvent, whose utility lies in its ability to function as a masked and highly reactive electrophile. By understanding its synthesis, mechanism of activation, and reactivity profile, researchers in organic synthesis and drug development can effectively leverage this building block for the efficient construction of complex molecules, particularly nitrogen-containing heterocycles. Proper handling and adherence to safety protocols are paramount due to its reactivity and potential hazards. Its continued application in the synthesis of pharmaceutically relevant scaffolds underscores its importance in the synthetic chemist's toolkit.

References

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(23), 7353. [Link]

-

Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

- Google Patents. (n.d.). A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. CN106083611A.

-

Hong, J.-H. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Journal of Chosun Natural Science, 8(4), 235-243. [Link]

-

Fisher Scientific. (n.d.). N,N-Dimethylacetamide dimethyl acetal, tech. 90%, stab. [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]

-

Salomon, R. G., & Raychaudhuri, S. R. (1984). Convenient preparation of N,N-dimethylacetamide dimethyl acetal. The Journal of Organic Chemistry, 49(19), 3659–3660. [Link]

-

Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]

-

Wikipedia. (n.d.). Zaleplon. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 18871-66-4 | Product Name : N,N-Dimethylacetamide Dimethyl Acetal (stabilized with 5-10% Methanol). [Link]

-

PENTA s.r.o. (2025). N,N-Dimethylacetamide - SAFETY DATA SHEET. [Link]

-

Case Western Reserve University. (n.d.). Curriculum Vitae - Robert G. Salomon. [Link]

-

ResearchGate. (2022). Synthesis and methemoglobinemia-inducing properties of benzocaine isosteres designed as humane rodenticides. [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Wikipedia Tiếng Việt. (n.d.). Zaleplon. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

Sources

- 1. N,N-Dimethylacetamide Dimethyl Acetal | 18871-66-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-Dimethylacetamide dimethyl acetal, tech. 90%, stab. | Fisher Scientific [fishersci.ca]

- 4. Cas Landing [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Curriculum Vitae [case.edu]

- 7. Zaleplon – Wikipedia tiếng Việt [vi.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. Zaleplon - Wikipedia [en.wikipedia.org]

- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

A Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide (CAS: 25408-61-1)

Executive Summary: This guide provides a comprehensive technical overview of 2,2-dimethoxy-N,N-dimethylacetamide, an organic compound characterized by the presence of both an amide and an acetal functional group.[1] While its structural features suggest potential utility as a polar aprotic solvent and a chemical intermediate, publicly available research and detailed characterization data remain limited. This document synthesizes the available information on its nomenclature, structure, properties, and potential applications while clearly distinguishing it from its well-studied parent compound, N,N-dimethylacetamide (DMAc). For professionals in research and drug development, this guide highlights both the known attributes and the significant knowledge gaps, offering a foundation for future investigation.

Nomenclature and Molecular Structure

The precise identification and structural understanding of a molecule are paramount for any research or development application.

IUPAC Name and Identifiers

The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1] It is identified by the CAS Registry Number 25408-61-1 .[2][3]

Molecular Formula and Structure

The compound's molecular formula is C₆H₁₃NO₃, corresponding to a molecular weight of 147.17 g/mol .[1][2] Its structure features a dimethylamide group attached to a carbonyl, which is in turn bonded to a carbon atom bearing two methoxy groups (a dimethyl acetal).

Key Structural Identifiers:

-

InChI: InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3[1]

-

InChI Key: XQRILQRMHDAYOF-UHFFFAOYSA-N[1]

Functional Group Analysis

The molecular architecture of this compound is notable for its combination of two key functional groups:

-

N,N-Disubstituted Amide: This group imparts high polarity and chemical stability, particularly resistance to hydrolysis under basic conditions.[1][5] The resonance stabilization of the amide bond is a defining feature of its electronic structure.[1]

-

Acetal: The geminal dimethoxy groups form an acetal. Acetals are generally stable to bases and nucleophiles but are susceptible to hydrolysis under acidic conditions, which would reveal the underlying aldehyde or ketone functionality.

This unique combination suggests the molecule could serve as a protected glyoxylamide equivalent in organic synthesis.

Physicochemical Properties

Comprehensive data on the physicochemical properties of this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information and highlights current data gaps, which is critical for experimental design.

| Property | Value | Source / Comment |

| Molecular Formula | C₆H₁₃NO₃ | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Odor | Faint | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Miscible with water and various organic solvents | [1] Characterized as a polar aprotic solvent. |

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for this compound are not readily found, its structure allows for the proposal of logical synthetic routes based on established organic chemistry principles.

Proposed Synthetic Pathway: Amidation of a Methoxyacetyl Precursor

A plausible and direct route involves the amidation of an activated derivative of 2,2-dimethoxyacetic acid. The choice to start with the acid chloride, for instance, is driven by its high reactivity, which facilitates amide bond formation with dimethylamine.

Protocol Rationale: The reaction would be performed at low temperature to control the exothermicity of the acylation reaction. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the primary reaction. Purification by distillation is chosen based on the assumption that the product is a thermally stable liquid.

Proposed Experimental Protocol

Reaction: Synthesis of this compound from 2,2-dimethoxyacetyl chloride and dimethylamine.

-

Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (N₂) is charged with a solution of dimethylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath.

-

Acylation: 2,2-dimethoxyacetyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise via the dropping funnel to the stirred dimethylamine solution, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: The resulting slurry (containing dimethylammonium chloride precipitate) is filtered. The filtrate is washed sequentially with a mild acid (e.g., 5% HCl) to remove excess dimethylamine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield the final this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Applications and Research Areas

While specific, high-impact applications are not widely published, the compound's structure suggests utility in several areas.

Potential Uses

-

Polar Aprotic Solvent: Like its parent compound DMAc, it is a polar aprotic solvent, making it potentially useful for organic reactions requiring a non-reactive, polar medium.[1]

-

Polymer Chemistry: A solution of lithium chloride in N,N-dimethylacetamide is known to dissolve cellulose.[5] The unique properties of this derivative may offer advantages in dissolving high molecular weight polymers or facilitating polymerization processes.[1]

-

Chemical Intermediate: It can serve as a building block for synthesizing other complex molecules, acting as a protected form of a reactive glyoxylamide species.[1]

-

Pharmaceutical Formulations: Given its solvent properties, it could potentially be explored as an excipient or solvent in drug formulations, though this would require extensive toxicological evaluation.[1]

Important Distinction from N,N-Dimethylacetamide (DMAc)

It is critical for researchers to distinguish this compound (CAS: 25408-61-1) from the extensively used solvent N,N-dimethylacetamide (DMAc, CAS: 127-19-5). DMAc is a well-characterized solvent used in the production of fibers, pharmaceuticals, and plastics.[5][6][7] Furthermore, recent studies have shown that DMAc itself is not inert but possesses bioactivity, acting as a bromodomain ligand that can inhibit osteoclastogenesis, suggesting its potential as an anti-osteoporotic agent.[8] These specific biological activities and established applications of DMAc should not be extrapolated to this compound without direct experimental evidence.

Safety and Handling

The absence of comprehensive toxicological data necessitates a cautious approach, adhering to standard best practices for handling novel or uncharacterized chemical substances.

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[1][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1]

Toxicological and Ecological Data

Specific toxicological and ecotoxicological data for this compound are largely unavailable. Safety Data Sheets indicate a lack of data for key endpoints.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Toxicity to Fish | No data available[9] |

| Toxicity to Daphnia | No data available[9] |

Given the data gaps, this compound should be handled as a substance of unknown toxicity.

Future Directions

This compound represents a molecule with intriguing potential stemming from its dual functionality. However, its utility in advanced applications is currently hampered by a lack of fundamental characterization. Future research should prioritize:

-

Full Physicochemical Characterization: Determining key properties such as boiling point, density, and refractive index.

-

Development of Verified Synthesis Protocols: Publishing optimized and scalable synthesis methods.

-

Toxicological Evaluation: A thorough assessment of its safety profile is essential before it can be considered for applications in drug development or other regulated industries.

-

Exploration of Solvent Properties: Quantifying its performance as a solvent for challenging substrates, such as in polymer chemistry.

References

-

PubChem. 2-methoxy-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

-

Protheragen. This compound. [Link]

-

Cenmed. This compound (C007B-518969). [Link]

-

ScienceLab.com. (2005, October 10). N,N-Dimethylacetamide MSDS. [Link]

-

Wikipedia. Dimethylacetamide. [Link]

-

NIST. N,N-Dimethylacetamide. NIST Chemistry WebBook. [Link]

-

Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. [Link]

- Google Patents. (2004). Method for the production of N,N-dimethylacetamide (DMAC).

-

G. D. G., et al. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. PMC - NIH. [Link]

-

Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

-

LookChem. (2025, October 30). N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent. [Link]

- Google Patents. (2014). Synthesis method of N, N-dimethylacetamide.

Sources

- 1. Buy this compound | 25408-61-1 [smolecule.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound - [sigmaaldrich.com]

- 4. cenmed.com [cenmed.com]

- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

2,2-dimethoxy-N,N-dimethylacetamide physical properties and density

An In-depth Technical Guide to the Physical Properties of 2,2-dimethoxy-N,N-dimethylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 25408-61-1), with a specific focus on its density. As a unique organic compound incorporating both amide and acetal functionalities, its physical characteristics are of significant interest in various applications, including organic synthesis and polymer chemistry.[1] This document synthesizes available data on its chemical identity, thermal properties, and solubility, presenting them in a structured format for ease of reference. Furthermore, it outlines a standard experimental protocol for the precise determination of liquid density, providing researchers with a validated methodology.

Introduction

This compound is an organic compound characterized by a dimethylacetamide backbone with two methoxy groups attached to the alpha-carbon.[1] This structure, featuring both an amide and an acetal group, confers unique chemical characteristics.[1] The presence of these functional groups suggests its potential utility as a polar aprotic solvent, a chemical intermediate for synthesis, or a component in the development of novel materials.[1] Unlike its simpler analog, N,N-dimethylacetamide (DMAc), which is widely used as a polar solvent, the addition of the dimethoxy acetal group modifies the compound's stability and reactivity.[1][2][3][4][5] The electron-withdrawing nature of the adjacent carbonyl group influences the stability of the acetal, differentiating its behavior from typical acetals which are prone to hydrolysis under acidic conditions.[1] This guide focuses exclusively on its fundamental physical properties, providing a foundational dataset for professionals exploring its applications.

Chemical Identity

A precise understanding of a compound's identity is paramount before any experimental evaluation. The key identifiers for this compound are consolidated below.

-

IUPAC Name : this compound[1]

-

CAS Number : 25408-61-1[1]

-

Molecular Formula : C₆H₁₃NO₃[1]

-

Molecular Weight : 147.17 g/mol [1]

-

Canonical SMILES : CN(C)C(=O)C(OC)OC[1]

-

InChI Key : XQRILQRMHDAYOF-UHFFFAOYSA-N[1]

Below is a two-dimensional structural representation of the molecule, illustrating the connectivity of its constituent atoms.

References

A Roadmap for Unraveling the Mechanism of Action of 2,2-dimethoxy-N,N-dimethylacetamide: A Technical Guide for Drug Discovery Professionals

Executive Summary

2,2-dimethoxy-N,N-dimethylacetamide is an organic compound characterized by an N,N-dimethylacetamide backbone and a geminal dimethoxy (acetal) functional group.[1] While utilized in organic synthesis, a survey of scientific literature reveals a notable absence of data regarding its biological mechanism of action.[1] This guide, therefore, deviates from a traditional review and instead presents a comprehensive, hypothesis-driven roadmap for its systematic investigation. We postulate that the compound's bioactivity is contingent upon the chemical liability of its acetal group. Under the acidic conditions characteristic of specific cellular microenvironments, such as lysosomes or areas of inflammation, the acetal is predicted to undergo hydrolysis. This bioactivation would unmask a highly reactive α-oxoaldehyde (glyoxal) species, which can then form covalent adducts with cellular nucleophiles, driving a biological response. This document provides the strategic framework and detailed experimental protocols necessary to test this hypothesis, identify specific molecular targets, and fully elucidate the mechanism of action of this compound.

The Central Hypothesis: Bioactivation via Acid-Catalyzed Hydrolysis

The chemical architecture of this compound offers a compelling clue to its potential biological function. The core of our hypothesis rests on the well-established principles of acetal chemistry. Acetals serve as protecting groups for carbonyls and are notably stable under neutral or basic conditions, but readily hydrolyze in the presence of acid and water.[2][3][4]

This acid-catalyzed hydrolysis proceeds via protonation of one of the methoxy groups, converting it into a good leaving group (methanol).[2][5][6] Subsequent elimination and attack by water lead to the formation of a hemiacetal, which then rapidly breaks down to yield the parent carbonyl and a second molecule of methanol. In the case of this compound, this hydrolysis product is the highly reactive N,N-dimethylglyoxylamide.

This resulting glyoxal derivative is a reactive electrophilic species (RES) known to interact with various biological molecules.[7] Specifically, α-oxoaldehydes like glyoxal and methylglyoxal readily form covalent adducts, known as Advanced Glycation End-products (AGEs), with the nucleophilic side chains of arginine, lysine, and cysteine residues in proteins, as well as with guanine bases in nucleotides.[7][8][9] This covalent modification can profoundly alter protein function, induce cellular stress, and trigger downstream signaling cascades.[10][11]

Therefore, our investigational roadmap is designed to systematically validate this proposed bioactivation and identify its specific cellular consequences.

Phase 1: Physicochemical Validation of the Bioactivation Hypothesis

Before proceeding to complex cellular assays, the fundamental chemical premise must be validated. The objective of this phase is to confirm that this compound is stable at physiological pH but undergoes hydrolysis under acidic conditions relevant to specific cellular compartments.

Protocol: pH-Dependent Stability and Hydrolysis Kinetics

Objective: To quantify the rate of hydrolysis of this compound as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of sterile aqueous buffers at pH values ranging from 4.0 to 8.0 (e.g., citrate for pH 4-6, phosphate for pH 6-8).

-

Reaction Setup: Prepare solutions of the test compound at a final concentration of 1 mM in each buffer. Incubate all solutions at 37°C.

-

Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.

-

Quenching: Immediately neutralize the aliquot by diluting it into a buffer at pH 8.0 to halt the hydrolysis reaction.

-

Quantification by LC-MS: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining concentration of the parent compound (this compound) and the appearance of the hydrolyzed product (N,N-dimethylglyoxylamide).

-

Data Analysis: For each pH value, plot the concentration of the parent compound versus time. Fit the data to a first-order decay model to calculate the rate constant (k) and the half-life (t½) of the compound.

Expected Outcome & Interpretation: We predict that the compound will show high stability (long half-life) at pH 7.4 and above, with a progressively shorter half-life as the pH decreases. This result would provide strong evidence for pH-dependent bioactivation.

| pH | Predicted Half-life (t½) at 37°C | Interpretation |

| 7.4 | > 24 hours | Stable in extracellular fluid, cytosol |

| 6.5 | Several hours | Moderate stability, potential for slow activation |

| 5.0 | Minutes to < 1 hour | Rapid hydrolysis in endosomal/lysosomal compartments |

| 4.5 | Minutes | Very rapid hydrolysis in acidic lysosomes |

Phase 2: Elucidating Cellular Phenotype and Identifying Target Pathways

With the chemical hypothesis established, the next phase involves treating various cell lines with the compound to identify a clear biological phenotype.

Protocol: Broad Spectrum Cell Viability Screening

Objective: To determine the cytotoxic or cytostatic potential of the compound across a panel of diverse human cancer cell lines.

Methodology:

-

Cell Panel Selection: Select a panel of 10-20 cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific sensitivities.

-

Cell Seeding: Seed cells in 96-well plates at their optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 nM to 100 µM) for 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® for ATP content or resazurin-based assays for metabolic activity).

-

Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viable cells against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol: Unbiased Transcriptomic Analysis (RNA-Seq)

Objective: To identify the cellular pathways and biological processes modulated by the compound in a sensitive cell line.

Methodology:

-

Cell Treatment: Treat a sensitive cell line (identified in the viability screen) with the compound at its IC50 concentration for a relevant time course (e.g., 6, 12, and 24 hours). Include a vehicle-treated control.

-

RNA Extraction: Harvest cells and extract total RNA using a high-quality extraction kit.

-

Library Preparation & Sequencing: Prepare sequencing libraries from the RNA and perform next-generation sequencing (NGS).

-

Bioinformatic Analysis:

-

Align reads to the reference genome and perform differential gene expression analysis.

-

Use gene set enrichment analysis (GSEA) or similar tools to identify significantly enriched biological pathways (e.g., DNA damage response, unfolded protein response, apoptosis, oxidative stress).

-

Phase 3: Molecular Target Deconvolution

This crucial phase aims to identify the specific proteins that are covalently modified by the reactive glyoxal metabolite.

Protocol: Activity-Based Protein Profiling (ABPP) for Target ID

Objective: To identify the direct protein targets of the hydrolyzed compound in a cellular context.

Methodology:

-

Probe Synthesis: Synthesize a probe version of this compound that incorporates a "clickable" alkyne or azide handle for subsequent ligation chemistry.

-

Cell Treatment: Treat live cells or cell lysates with the clickable probe.

-

Lysis and Ligation: Lyse the cells and perform a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

-

Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, separating them from the rest of the proteome.

-

On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides directly on the beads and analyze them by LC-MS/MS to identify the target proteins.

-

Data Analysis: Use proteomic software to search the MS/MS spectra against a protein database and generate a list of candidate target proteins.

Phase 4: Target Validation and Mechanistic Confirmation

The final phase involves validating the candidate targets from the ABPP screen and confirming their role in the observed cellular phenotype.

Methodology:

-

Orthogonal Validation: Validate the interaction between the compound and a top candidate protein using a different method, such as a Western blot with a specific antibody to show a mobility shift or a thermal shift assay (e.g., CETSA) to demonstrate direct binding.

-

Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the expression of the candidate target protein. If the knockdown cells become resistant to the compound's effects (e.g., show a right-shifted IC50 curve), it strongly implicates that protein as a key mediator of the compound's activity.

-

Enzymatic Assays: If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound or its hydrolyzed form directly inhibits the enzyme's activity.

By following this structured, multi-phase investigational plan, researchers can move from a chemically plausible hypothesis to a well-validated biological mechanism of action for this compound, transforming an uncharacterized molecule into a tool compound with a known function.

References

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Kim, J., et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. PMC. Retrieved from [Link]

-

Alli, A. A., et al. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. PMC. Retrieved from [Link]

-

Yoon, S., et al. (2016). Glyoxals as in vivo RNA structural probes of guanine base-pairing. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Biological activity of methylglyoxal and related aldehydes. Retrieved from [Link]

-

Sultana, R., et al. (2024). Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches. NIH. Retrieved from [Link]

Sources

- 1. Buy this compound | 25408-61-1 [smolecule.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]

- 7. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of methylglyoxal and related aldehydes. | Semantic Scholar [semanticscholar.org]

- 11. Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,2-dimethoxy-N,N-dimethylacetamide in Organic Solvents

Introduction

2,2-dimethoxy-N,N-dimethylacetamide, a specialized organic compound, is increasingly noted for its potential applications in advanced chemical synthesis and formulation development. Its unique molecular architecture, featuring both an acetal and a tertiary amide functional group, imparts a distinct set of physicochemical properties that govern its behavior as a solvent and a reagent. This guide provides an in-depth exploration of the solubility characteristics of this compound in a variety of organic solvents, offering a theoretical framework and practical methodologies for its effective utilization in research and development.

The principle of "like dissolves like" is the cornerstone of understanding solubility. This principle suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound incorporates both polar and non-polar characteristics. The presence of the amide and two ether linkages contributes to its polarity, while the methyl groups introduce non-polar character. This duality suggests a broad solubility profile across a range of organic solvents.

Inferred Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in published literature. However, by examining the solubility of structurally related compounds, namely N,N-dimethylacetamide (DMAc) and various acetals, a reliable inferred solubility profile can be constructed.

N,N-dimethylacetamide is a polar aprotic solvent known for its miscibility with water and a wide array of organic solvents, including alcohols, ethers, ketones, and aromatic compounds.[1][2] Its solubility in aliphatic hydrocarbons, however, is limited.[2] The deuterated analog of DMAc, N,N-Dimethylacetamide-d9, exhibits a very similar solubility profile.[3] Given the structural similarity, it is anticipated that this compound will also be readily miscible with most polar and many non-polar aprotic organic solvents. The two methoxy groups, which form an acetal, are expected to enhance its solubility in ethers and other oxygenated solvents.

The following table summarizes the inferred solubility of this compound in a range of common organic solvents. This profile is based on the known properties of its constituent functional groups and analogous compounds.

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Miscible | The polar amide group in this compound will have strong dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The oxygen atoms in the amide and ether groups can act as hydrogen bond acceptors, facilitating interaction with protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane | Miscible | The acetal moiety is structurally similar to ethers, leading to favorable interactions based on the "like dissolves like" principle. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polar nature of the ketone carbonyl group allows for favorable dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble to Miscible | The non-polar methyl groups and the overall molecular structure allow for van der Waals interactions with aromatic rings. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Miscible | These solvents have moderate polarity and can effectively solvate the molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly polar amide and ether groups and the non-polar aliphatic hydrocarbons will limit miscibility. |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key structural features of this compound that dictate its solubility are:

-

Amide Group: The tertiary amide is a highly polar functional group with a significant dipole moment. It can participate in strong dipole-dipole interactions.

-

Acetal Group: The two methoxy groups attached to the same carbon atom form an acetal. While less polar than the amide, the ether linkages contribute to the overall polarity and can act as hydrogen bond acceptors.

-

Methyl Groups: The N,N-dimethyl and the methoxy methyl groups are non-polar and contribute to van der Waals forces.

The interplay of these functional groups allows this compound to interact favorably with a broad spectrum of organic solvents.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To provide a self-validating system for researchers, this section details standardized protocols for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Determination: Visual Miscibility Test

This simple and rapid method is used to determine if a liquid solute is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

Test solvents

-

Small glass vials with caps

-

Pipettes

Procedure:

-

Add 1 mL of the test solvent to a clean, dry glass vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and shake vigorously for 30 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe the contents.

Interpretation of Results:

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate into layers over time.

-

Immiscible: Two distinct liquid layers are clearly visible.

Sources

2,2-dimethoxy-N,N-dimethylacetamide material safety data sheet (MSDS)

No specific ecotoxicity data is available for this compound. [1]Discharge into the environment must be avoided. [1]Based on the high water solubility of related compounds, it will likely be mobile in the environment. [6][15]

Section 11: Disposal Considerations

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [1]Do not discharge into sewer systems. [1]* Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured and disposed of in a sanitary landfill. [1]* Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations. [14]

Section 12: Transport Information

No transport information is available for this compound under its CAS number. [1]For guidance, the related compound Dimethylaminoacetaldehyde dimethylacetal (CAS 38711-20-5) is classified as:

-

UN Number: UN2924

-

Proper Shipping Name: Flammable liquid, corrosive, n.o.s.

-

Hazard Class: 3 (Flammable liquid)

-

Subsidiary Hazard Class: 8 (Corrosive)

-

Packing Group: III

References

-

Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Cole-Parmer.[Link]

-

ICSC 0259 - N,N-DIMETHYLACETAMIDE. International Labour Organization.[Link]

-

SAFETY DATA SHEET - N,N-Dimethylacetamide dimethyl acetal. Thermo Fisher Scientific.[Link]

-

Safety Data Sheet - N,N-Dimethylacetamide dimethylacetal. DC Fine Chemicals.[Link]

-

Dimethylacetamide. Wikipedia.[Link]

-

N,N-Dimethylacetamide MSDS. ScienceLab.com.[Link]

-

DMAC (Dimethylacetamide). AKKİM.[Link]

-

Introduction and properties of dimethylacetamide. LookChem.[Link]

-

N,N−Dimethylacetamide. American Chemical Society.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 25408-61-1 [smolecule.com]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]

- 5. acs.org [acs.org]

- 6. fishersci.com [fishersci.com]

- 7. chempoint.com [chempoint.com]

- 8. fishersci.com [fishersci.com]

- 9. akkim.com.tr [akkim.com.tr]

- 10. thermofishersci.in [thermofishersci.in]

- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. DIMETHYLACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

A Senior Application Scientist's Guide to 2,2-dimethoxy-N,N-dimethylacetamide in Organic Synthesis

This guide provides an in-depth exploration of 2,2-dimethoxy-N,N-dimethylacetamide, a versatile reagent in modern organic synthesis. We will delve into its fundamental properties, diverse applications, and detailed protocols, offering insights for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices, ensuring a thorough understanding of this powerful synthetic tool.

Introduction to this compound

This compound, also known as N,N-dimethylacetamide dimethyl acetal, is an organic compound with the chemical formula C6H15NO2. It is the dimethyl acetal of N,N-dimethylacetamide. This colorless to light yellow liquid is a valuable reagent in organic chemistry, primarily recognized for its role in the formation of amides, diacylamines, and various heterocyclic compounds.[1][2] Its reactivity stems from the acetal functionality, which can act as a protecting group or as a reactive intermediate for carbon-carbon and carbon-nitrogen bond formation.

It is crucial to distinguish this compound from its close analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA). While both are amide acetals and share some reactivity patterns, they possess distinct steric and electronic properties that influence their synthetic applications. This guide will focus exclusively on the applications of this compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C6H15NO2 | |

| Molecular Weight | 133.19 g/mol | |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 118 °C (lit.) | |

| Density | 0.911 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.411 (lit.) | |

| CAS Number | 18871-66-4 | [1] |

Core Applications in Organic Synthesis

This compound is a versatile reagent employed in a range of synthetic transformations. Its utility lies in its ability to act as a one-carbon inserting synthon and a precursor for the formation of various functional groups and heterocyclic rings.[2]

Synthesis of Amides and Diacylamines